Cas no 53342-39-5 (cyclobutyl(4-methylphenyl)methanone)
cyclobutyl(4-methylphenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- cyclobutyl 4-Methylphenyl ketone
- cyclobutyl-(4-methylphenyl)methanone
- Cyclobutyl p-tolyl ketone
- cyclobutyl(4-methylphenyl)methanone
- DTXSID60311780
- CS-0235411
- MFCD03841247
- SCHEMBL8119800
- AKOS009346834
- NSC-245209
- WLMXFDVNBWUEOP-UHFFFAOYSA-N
- EN300-156359
- DB-243300
- NSC245209
- 53342-39-5
- cyclobutyl(p-tolyl)methanone
- CYCLOBUTYL4-METHYLPHENYLKETONE
-
- MDL: MFCD03841247
- Inchi: 1S/C12H14O/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10H,2-4H2,1H3
- InChI Key: WLMXFDVNBWUEOP-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)C1CCC1
Computed Properties
- Exact Mass: 174.10400
- Monoisotopic Mass: 174.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: NA
- Density: 1.1±0.1 g/cm3
- Boiling Point: 279.9±9.0 °C at 760 mmHg
- PSA: 17.07000
- LogP: 2.97780
cyclobutyl(4-methylphenyl)methanone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
cyclobutyl(4-methylphenyl)methanone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
cyclobutyl(4-methylphenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204059-1g |
Cyclobutyl 4-methylphenyl ketone |
53342-39-5 | 97% | 1g |
£483.00 | 2022-02-28 | |
| Fluorochem | 204059-2g |
Cyclobutyl 4-methylphenyl ketone |
53342-39-5 | 97% | 2g |
£847.00 | 2022-02-28 | |
| Fluorochem | 204059-5g |
Cyclobutyl 4-methylphenyl ketone |
53342-39-5 | 97% | 5g |
£1753.00 | 2022-02-28 | |
| TRC | C993813-10mg |
cyclobutyl(4-methylphenyl)methanone |
53342-39-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993813-50mg |
cyclobutyl(4-methylphenyl)methanone |
53342-39-5 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C993813-100mg |
cyclobutyl(4-methylphenyl)methanone |
53342-39-5 | 100mg |
$ 230.00 | 2022-06-06 | ||
| abcr | AB364099-1 g |
Cyclobutyl 4-methylphenyl ketone, 97%; . |
53342-39-5 | 97% | 1 g |
€841.90 | 2023-07-19 | |
| abcr | AB364099-2 g |
Cyclobutyl 4-methylphenyl ketone, 97%; . |
53342-39-5 | 97% | 2 g |
€1,415.70 | 2023-07-19 | |
| abcr | AB364099-1g |
Cyclobutyl 4-methylphenyl ketone, 97%; . |
53342-39-5 | 97% | 1g |
€840.60 | 2025-04-18 | |
| abcr | AB364099-2g |
Cyclobutyl 4-methylphenyl ketone, 97%; . |
53342-39-5 | 97% | 2g |
€1413.50 | 2025-04-18 |
cyclobutyl(4-methylphenyl)methanone Suppliers
cyclobutyl(4-methylphenyl)methanone Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on cyclobutyl(4-methylphenyl)methanone
Comprehensive Overview of Cyclobutyl(4-methylphenyl)methanone (CAS No. 53342-39-5)
Cyclobutyl(4-methylphenyl)methanone (CAS No. 53342-39-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, fragrance development, and material science. This ketone derivative, characterized by its cyclobutyl and 4-methylphenyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, combining aromatic and aliphatic components, offers versatility in applications ranging from drug discovery to specialty chemicals.
The compound's CAS number 53342-39-5 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains. Researchers often search for "cyclobutyl(4-methylphenyl)methanone synthesis" or "53342-39-5 applications" to explore its potential in novel reactions. Recent trends highlight its role in developing photoactive materials and bioactive scaffolds, aligning with the growing demand for sustainable and high-performance chemicals.
In pharmaceutical contexts, cyclobutyl(4-methylphenyl)methanone is investigated for its potential as a building block in kinase inhibitors and GPCR-targeted therapies. Its rigid cyclobutane ring contributes to conformational restriction, a sought-after feature in drug design to enhance target selectivity. Queries like "CAS 53342-39-5 in drug development" reflect industry interest in its pharmacokinetic properties. Computational studies also utilize this compound to model steric effects in molecular docking simulations.
The fragrance industry values cyclobutyl(4-methylphenyl)methanone for its potential to contribute woody-amber olfactory notes. Perfumers searching for "ketone-based fragrance ingredients" frequently encounter this compound as a candidate for novel scent profiles. Its stability under oxidative conditions makes it suitable for functional perfumery applications, including soaps and detergents.
From a synthetic chemistry perspective, methodologies for cyclobutyl(4-methylphenyl)methanone preparation often involve Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions. Recent publications emphasize green chemistry approaches to its synthesis, addressing environmental concerns in chemical manufacturing. The compound's crystallographic data (available in CSD/CCDC databases) aids in understanding solid-state interactions for material science applications.
Analytical characterization of CAS 53342-39-5 typically employs GC-MS, HPLC, and NMR spectroscopy (particularly 13C NMR for carbonyl verification). Quality control protocols focus on monitoring isomeric purity, as structural analogs may form during synthesis. Safety data sheets recommend standard organic compound handling procedures, with no exceptional hazards reported under normal use conditions.
Emerging research explores the compound's utility in organic electronics, particularly as a electron-transport material precursor. Its conjugated system shows promise in OLED applications, coinciding with increased searches for "aromatic ketones in optoelectronics." Material scientists are investigating its thin-film properties and thermal stability for device integration.
Commercial availability of cyclobutyl(4-methylphenyl)methanone varies by region, with suppliers listing it under catalog numbers referencing 53342-39-5. Current market analyses suggest growing demand from Asia-Pacific research institutions, particularly for high-purity grades (>98%). Storage recommendations emphasize protection from moisture and prolonged light exposure to maintain stability.
Patent literature reveals innovative applications, including use in liquid crystal compositions and as a template for metal-organic frameworks (MOFs). These developments correlate with increased academic interest, as evidenced by rising citations in Scopus-indexed journals. The compound's structure-activity relationships continue to be explored through QSAR modeling and fragment-based drug design approaches.
Environmental fate studies indicate 53342-39-5 undergoes moderate biodegradation under aerobic conditions, with no bioaccumulation concerns reported. Regulatory filings in major jurisdictions classify it as non-hazardous at industrial handling scales, though proper laboratory waste management protocols should be followed. Lifecycle assessments are ongoing to evaluate its green chemistry potential.
Future research directions may explore catalytic asymmetric synthesis of enantiomerically pure forms, given the pharmaceutical industry's focus on chiral therapeutics. The compound's role in multicomponent reactions and click chemistry applications also presents untapped opportunities. As synthetic methodologies advance, cyclobutyl(4-methylphenyl)methanone is poised to remain relevant across interdisciplinary chemical research.
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